molecular formula C17H19Cl2NO3S B2356500 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide CAS No. 1788531-00-9

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Cat. No. B2356500
CAS RN: 1788531-00-9
M. Wt: 388.3
InChI Key: WCJAXCAYASWYNI-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide”, also known as DHPBS, is a compound that has recently generated interest in the scientific community. It has a molecular formula of C17H19Cl2NO3S and an average mass of 388.309 Da .

Scientific Research Applications

Cognitive Enhancements and Receptor Antagonism

One study highlights the use of a benzenesulfonamide derivative, SB-399885, as a potent and selective antagonist of the 5-HT6 receptor, exhibiting cognitive enhancing properties in animal models. This research underscores the therapeutic potential of benzenesulfonamides in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Endothelin Antagonism

Another study describes biphenylsulfonamides as novel endothelin-A (ETA) selective antagonists. These compounds, including BMS-187308, were developed to bind selectively and functionally to the ETA receptor, showing efficacy in reducing pressor effects induced by endothelin-1 in animal models (Murugesan et al., 1998).

Antimicrobial and Anti-HIV Activities

Research into benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety has demonstrated antimicrobial and anti-HIV activities, pointing to the versatility of benzenesulfonamides in drug design and discovery (Iqbal et al., 2006).

Carbonic Anhydrase Inhibition

Benzenesulfonamides have also been extensively studied for their inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have applications in treating conditions such as glaucoma, edema, and epilepsy. The design and synthesis of benzenesulfonamide derivatives with potent inhibitory activity against different isoforms of carbonic anhydrase highlight the chemical versatility and therapeutic potential of these compounds (Nocentini et al., 2016).

Progesterone Receptor Antagonism

Moreover, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as a novel class of nonsteroidal progesterone receptor antagonists, showing potential for the treatment of diseases like uterine leiomyoma and endometriosis. This research underscores the importance of benzenesulfonamides in developing new therapeutic agents (Yamada et al., 2016).

properties

IUPAC Name

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3S/c18-15-6-7-16(19)17(12-15)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAXCAYASWYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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